molecular formula C7H10BNO3 B2446617 (5-Amino-2-methoxyphenyl)boronic acid CAS No. 948592-70-9

(5-Amino-2-methoxyphenyl)boronic acid

Cat. No.: B2446617
CAS No.: 948592-70-9
M. Wt: 166.97
InChI Key: HYRARRKVKUQXDS-UHFFFAOYSA-N
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Description

Significance of Organoboron Compounds in Contemporary Organic Chemistry

Organoboron compounds have become indispensable tools in organic synthesis, largely due to their unique reactivity and stability. numberanalytics.com These compounds, which feature a carbon-boron bond, are crucial for constructing complex organic molecules. fiveable.me Their rise to prominence is marked by the pioneering work of Herbert C. Brown on hydroboration and Akira Suzuki on palladium-catalyzed cross-coupling reactions, achievements recognized with Nobel Prizes. dergipark.org.tr Compared to other organometallic reagents, organoboron compounds offer significant advantages, including lower toxicity and greater stability towards air and moisture, making them safer and easier to handle in a laboratory setting. fiveable.medergipark.org.tr Their versatility is demonstrated in a wide array of chemical transformations, from carbon-carbon bond formation to the synthesis of alcohols, carbonyl compounds, and halides, positioning them as essential intermediates in the production of pharmaceuticals, agrochemicals, and advanced materials. numberanalytics.comdergipark.org.trwikipedia.org

The Unique Reactivity Profile of Arylboronic Acids

Arylboronic acids, a subclass of organoboron compounds, are particularly valued for their diverse reactivity. rsc.org Their most notable application is in the Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds between an organoboron compound and an organic halide or triflate. numberanalytics.comlibretexts.org This reaction is a cornerstone of modern organic chemistry, enabling the synthesis of biaryls, conjugated alkenes, and styrenes. libretexts.org The mechanism of the Suzuki coupling generally involves three key steps: oxidative addition of the organic halide to a palladium(0) catalyst, transmetalation of the aryl group from the boronic acid to the palladium(II) complex, and reductive elimination to yield the final product and regenerate the catalyst. libretexts.orgyoutube.com Beyond this seminal reaction, arylboronic acids participate in other important transformations, including Chan-Lam coupling for C-N bond formation and various additions to carbonyl compounds. chemrxiv.org Their reactivity can be modulated by reaction conditions, such as pH, which affects the speciation between the neutral boronic acid and the more reactive boronate form. nih.govnih.gov

Structural and Electronic Considerations for Substituted Phenylboronic Acids

The properties and reactivity of a phenylboronic acid are significantly influenced by the nature and position of substituents on the phenyl ring. jnsparrowchemical.com These substituents exert electronic effects that alter the electron density of the aromatic ring and the Lewis acidity of the boron atom. nih.gov

Electron-donating groups (EDGs), such as methoxy (B1213986) (-OCH₃) and amino (-NH₂), increase the electron density on the phenyl ring. This makes the boronic acid more nucleophilic and generally increases its reactivity in Suzuki-Miyaura coupling reactions. jnsparrowchemical.comresearchgate.net For instance, in a study of Suzuki couplings with 2-bromotoluene, reactivity was observed to decrease from electronically rich to electronically poor aryl boronic acids. researchgate.net

Electron-withdrawing groups (EWGs), such as nitro (-NO₂) or cyano (-CN), pull electron density away from the ring. This reduces the nucleophilicity of the aryl group, which can slow down the rate of transmetalation. jnsparrowchemical.com However, EWGs increase the Lewis acidity of the boron atom, which can facilitate the formation of the reactive boronate species required for the catalytic cycle. researchgate.net

These electronic effects are critical for tuning the reactivity of the boronic acid for a specific synthetic purpose and can also influence the compound's physical properties, such as its pKa and solubility. jnsparrowchemical.comresearchgate.netmdpi.com The interplay of these effects in a molecule like (5-Amino-2-methoxyphenyl)boronic acid, which contains two electron-donating groups, dictates its specific chemical behavior.

Properties

IUPAC Name

(5-amino-2-methoxyphenyl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10BNO3/c1-12-7-3-2-5(9)4-6(7)8(10)11/h2-4,10-11H,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYRARRKVKUQXDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1)N)OC)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10BNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.97 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

948592-70-9
Record name (5-amino-2-methoxyphenyl)boronic acid
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Mechanistic and Reactivity Studies of 5 Amino 2 Methoxyphenyl Boronic Acid

Fundamental Reactivity of the Boron-Carbon Bond in Substituted Arylboronic Acids

The utility of arylboronic acids, including (5-Amino-2-methoxyphenyl)boronic acid, in modern organic synthesis is predominantly linked to the characteristic reactivity of their boron-carbon (B-C) bond. This bond is central to the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a powerful method for forging carbon-carbon bonds. libretexts.orgreubro.in The general catalytic cycle for this reaction involves three fundamental steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org

The process begins with the oxidative addition of an organic halide to a low-valent palladium(0) complex, forming a palladium(II) species. libretexts.orgchemrxiv.org The crucial step involving the arylboronic acid is transmetalation. During this stage, the organic moiety from the boron reagent is transferred to the palladium(II) center. libretexts.orgacs.org This process involves the cleavage of the B-C bond and the formation of a new palladium-carbon bond. For the transmetalation to occur efficiently, the boronic acid is typically activated by a base. libretexts.org The base coordinates to the Lewis acidic boron atom, forming a more nucleophilic "ate" complex, which facilitates the transfer of the aryl group to the electrophilic palladium center. rsc.org The final step, reductive elimination, involves the formation of the new carbon-carbon bond in the product and the regeneration of the palladium(0) catalyst, allowing the cycle to continue. libretexts.orgchemrxiv.org The B-C bond in arylboronic acids is sufficiently stable for isolation and handling but reactive enough to participate in the transmetalation step under the mild conditions of the catalytic cycle. reubro.inacs.org

Influence of Amino and Methoxy (B1213986) Substituents on Boronic Acid Lewis Acidity and Reactivity

Boronic acids are recognized as Lewis acids due to the electron-deficient nature of the boron atom, which possesses a vacant p-orbital. nih.govaablocks.com The Lewis acidity can be quantified by the pKa value of the boronic acid, which reflects the equilibrium between the neutral, trigonal planar boronic acid and the anionic, tetrahedral boronate species formed upon reaction with a Lewis base like a hydroxide (B78521) ion. nih.govaablocks.comresearchgate.net Electron-donating groups, such as amino and methoxy, increase the electron density on the aromatic ring. This increased electron density is partially relayed to the boron atom, reducing its electron deficiency and thus its Lewis acidity. acs.org Consequently, arylboronic acids bearing strong EDGs generally have higher pKa values compared to unsubstituted or electron-deficient arylboronic acids.

Table 1: Effect of Substituents on the pKa of Phenylboronic Acids
Substituent (at para-position)Hammett Sigma (σp)Approximate pKa
-OCH₃-0.279.24
-H0.008.83
-Cl0.238.13
-CN0.667.52
-NO₂0.787.23

This table illustrates the general trend that electron-donating groups (-OCH₃) increase the pKa (decrease Lewis acidity), while electron-withdrawing groups (-NO₂) decrease the pKa (increase Lewis acidity).

Protodeboronation and Stability Profiles of Substituted Arylboronic Acids

A significant consideration in the chemistry of arylboronic acids is their stability, particularly with respect to protodeboronation. This process is a common side reaction where the boron-carbon bond is cleaved and replaced by a hydrogen-carbon bond, effectively destroying the boronic acid. rsc.orgrsc.org This reaction can occur under acidic, basic, or even thermal conditions and can compete with the desired cross-coupling reaction, leading to reduced yields. rsc.orgresearchgate.neted.ac.uk

The susceptibility of an arylboronic acid to protodeboronation is highly dependent on the electronic nature of its substituents. rsc.org Research has shown that arylboronic acids bearing electron-donating groups are generally more prone to protodeboronation than those with electron-withdrawing groups. rsc.orgrsc.orgresearchgate.net The increased electron density on the ipso-carbon (the carbon atom bonded to boron) facilitates the cleavage of the B-C bond. rsc.org

Given that this compound possesses two strong electron-donating groups, it is expected to be relatively susceptible to protodeboronation under certain conditions, particularly in acidic or heated aqueous media. rsc.orgrsc.org Therefore, when using this compound in synthesis, care must be taken to choose reaction conditions that minimize this undesired pathway. Strategies to suppress protodeboronation include using anhydrous conditions, employing specific bases, or converting the boronic acid to a more stable derivative, such as a boronate ester (e.g., a pinacol (B44631) ester), before the coupling reaction. ed.ac.uk

Table 2: Relative Reactivity of Substituted Arylboronic Acids in Acid-Promoted Protodeboronation
Arylboronic AcidSubstituent TypeReaction Time (h)Yield of Protodeboronated Product (%)
4-Methoxyphenylboronic acidElectron-Donating191
4-Methylphenylboronic acidElectron-Donating486
Phenylboronic acidNeutral482
4-Chlorophenylboronic acidElectron-Withdrawing880
4-Trifluoromethylphenylboronic acidElectron-Withdrawing2075

Data adapted from studies on acid-promoted protodeboronation, illustrating that electron-donating groups accelerate the reaction. rsc.orgresearchgate.net

Reversible Covalent Interactions of Boronic Acids with Heteroatom Nucleophiles

A defining characteristic of boronic acids is their ability to form reversible covalent bonds with heteroatom nucleophiles, most notably 1,2- and 1,3-diols. researchgate.netnih.govbath.ac.uk This reaction leads to the formation of cyclic boronate esters. acs.orgresearchgate.net The interaction is a dynamic equilibrium that is highly dependent on the pH of the medium. researchgate.netresearchgate.net

In aqueous solution, the boronic acid [R-B(OH)₂] exists in equilibrium with its anionic tetrahedral boronate form [R-B(OH)₃⁻]. aablocks.com The neutral, sp²-hybridized boronic acid reacts with a diol to form a trigonal boronate ester, while the anionic, sp³-hybridized boronate form can also react to form a tetrahedral boronate ester. aablocks.com The formation of these stable five- or six-membered cyclic esters is often favored, and the equilibrium can be shifted by changes in pH. acs.orgresearchgate.net Generally, ester formation is more favorable under basic conditions where the concentration of the more nucleophilic diol and the more reactive boronate anion is higher. aablocks.com

The electronic properties of the substituents on the aryl ring influence the stability of the resulting boronate esters. Electron-withdrawing groups on the phenyl ring increase the Lewis acidity of the boron atom, which generally leads to the formation of more stable boronate esters. nih.govacs.org Conversely, the electron-donating amino and methoxy groups in this compound decrease the Lewis acidity of the boron center. This results in a lower equilibrium constant for the formation of boronate esters compared to phenylboronic acid or its electron-deficient derivatives. nih.gov This principle is fundamental to the design of boronic acid-based sensors and other stimuli-responsive materials where the binding affinity needs to be tuned. rsc.orgsemanticscholar.org

Applications of 5 Amino 2 Methoxyphenyl Boronic Acid in Advanced Organic Synthesis

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura reaction stands as one of the most powerful and widely used methods for the formation of carbon-carbon bonds. It involves the palladium-catalyzed cross-coupling of an organoboron compound with an organohalide or pseudohalide. (5-Amino-2-methoxyphenyl)boronic acid serves as an excellent coupling partner in these reactions, providing a synthetically useful building block for introducing the 5-amino-2-methoxyphenyl motif into various molecules.

This compound readily couples with a diverse range of aryl and heteroaryl halides (I, Br, Cl) and pseudohalides (e.g., triflates) under standard Suzuki-Miyaura conditions. The presence of the electron-donating amino and methoxy (B1213986) groups can influence the electronic properties of the aromatic ring, affecting the transmetalation step of the catalytic cycle. These reactions are instrumental in synthesizing complex biaryl compounds, which are core structures in many pharmacologically active molecules and functional materials.

The reaction typically employs a palladium(0) catalyst, generated in situ from a palladium(II) precursor such as Pd(OAc)₂, and a phosphine (B1218219) ligand. A base is required to facilitate the transmetalation step by forming a more nucleophilic boronate species. The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and can be tailored to the specific reactivity of the coupling partners. For instance, challenging substrates like heteroaryl chlorides may require more active catalyst systems, such as those employing bulky, electron-rich biarylphosphine ligands.

Table 1: Examples of Suzuki-Miyaura Coupling with this compound

Coupling PartnerCatalyst SystemBase/SolventProductYield (%)
4-BromoisoquinolinePd(PPh₃)₄Na₂CO₃ / Toluene, EtOH, H₂O4-(5-Amino-2-methoxyphenyl)isoquinoline85
2-ChloropyrimidinePd₂(dba)₃ / XPhosK₃PO₄ / Dioxane, H₂O2-(5-Amino-2-methoxyphenyl)pyrimidine92
1-Iodo-4-nitrobenzenePd(OAc)₂ / SPhosK₂CO₃ / DMF5'-Amino-2'-methoxy-4-nitrobiphenyl95
3-BromopyridinePd(dppf)Cl₂Cs₂CO₃ / DME3-(5-Amino-2-methoxyphenyl)pyridine88

Note: Data is illustrative and compiled from typical Suzuki-Miyaura reaction outcomes.

Chemoselectivity is a critical consideration when coupling partners contain multiple halide or pseudohalide groups. In such cases, the reaction can often be directed to a specific site based on the inherent reactivity differences of the leaving groups (I > Br > OTf > Cl). This allows for the selective monocoupling of this compound to a polyhalogenated arene or heteroarene, leaving other sites available for subsequent functionalization. The catalyst and reaction conditions can be fine-tuned to enhance this selectivity.

Stereoselectivity becomes important in the synthesis of axially chiral biaryls (atropisomers), which are valuable as chiral ligands and pharmaceutical agents. While specific examples involving this compound in atroposelective Suzuki-Miyaura couplings are not extensively documented, the principles apply. The steric hindrance provided by the ortho-methoxy group can contribute to a restricted rotation around the newly formed aryl-aryl bond. Achieving high stereoselectivity typically requires the use of specially designed chiral ligands that can control the orientation of the coupling partners during the reductive elimination step.

Other Transition-Metal-Catalyzed Transformations

Beyond the Suzuki-Miyaura reaction, the carbon-boron bond of this compound can participate in a variety of other transition-metal-catalyzed transformations to form both carbon-heteroatom and other types of carbon-carbon bonds.

The copper-catalyzed Chan-Lam coupling reaction is a powerful method for forming C-N and C-O bonds using boronic acids as the aryl source. This reaction provides an alternative to the Buchwald-Hartwig amination for the synthesis of arylamines and aryl ethers. Under aerobic conditions, a copper(II) catalyst, such as Cu(OAc)₂, facilitates the coupling of this compound with N-H or O-H containing compounds, including amines, amides, and phenols.

Palladium catalysts can also be employed for C-N and C-O bond formation, particularly with bromo-carborane substrates, showcasing the versatility of this approach. These methods are valuable for synthesizing complex molecules where the 5-amino-2-methoxyphenyl moiety is linked to another fragment via a heteroatom bridge.

Table 2: Examples of C-N and C-O Bond Formation

ReagentCatalystConditionsProduct Type
Aniline (B41778)Cu(OAc)₂O₂, Pyridine, RTN-(5-Amino-2-methoxyphenyl)aniline
Phenol (B47542)Cu(OAc)₂O₂, Et₃N, CH₂Cl₂1-Amino-4-(phenoxy)-2-methoxybenzene
MorpholinePd(dba)₂ / XPhosNaOt-Bu, Toluene4-(5-Amino-2-methoxyphenyl)morpholine

Note: Data is illustrative of typical Chan-Lam and Buchwald-Hartwig coupling reactions.

The versatility of this compound extends to other C-C bond-forming reactions. For instance, rhodium catalysts can mediate the 1,4-addition of arylboronic acids to α,β-unsaturated ketones, aldehydes, and esters. This reaction, often referred to as a conjugate addition, is a reliable method for creating carbon-carbon bonds at the β-position of an electron-deficient alkene.

Furthermore, under specific conditions, palladium(II) catalysis can achieve the oxidative coupling of arylboronic acids with alkenes in a Heck-type reaction. This process typically requires an oxidant to regenerate the active Pd(II) catalyst and allows for the direct arylation of olefins.

Table 3: Examples of Other C-C Bond Forming Reactions

ReagentCatalystReaction TypeProduct
Methyl Vinyl Ketone[Rh(acac)(CO)₂]1,4-Conjugate Addition4-(5-Amino-2-methoxyphenyl)butan-2-one
StyrenePd(OAc)₂Oxidative Heck Coupling(E)-1-(5-Amino-2-methoxyphenyl)-2-phenylethene

Note: Data is illustrative of known rhodium and palladium-catalyzed reactions.

Transition-Metal-Free Functionalizations Involving the C-B Bond

While less common, the direct functionalization of the C-B bond in arylboronic acids can be achieved without a transition metal catalyst. These reactions have gained attention as more sustainable and cost-effective synthetic alternatives. The ipso-substitution of the boronic acid group can lead to the formation of phenols (hydroxylation) or anilines (amination).

For example, oxidation of this compound with an oxidizing agent like Oxone® or hydrogen peroxide can yield 4-amino-2-methoxyphenol. Similarly, electrophilic amination can be achieved using reagents such as hydroxylamine-O-sulfonic acid under basic aqueous conditions, converting the boronic acid directly into an additional amino group, which would result in a diaminobenzene derivative. These metal-free transformations offer a direct route to functionalized phenols and anilines, avoiding potential metal contamination in the final products.

Ipso-Substitution Reactions

Ipso-substitution is a type of electrophilic aromatic substitution where an incoming electrophile displaces a substituent already present on the aromatic ring, other than hydrogen. For arylboronic acids, the carbon-boron (C–B) bond is the site of this substitution, enabling the direct replacement of the boronic acid group [-B(OH)₂] with various other functional groups. This transformation is particularly valuable as it provides a regioselective method for functionalizing aromatic rings that can be complementary to other aromatic substitution strategies.

The general mechanism involves the attack of an electrophile on the carbon atom bearing the boronic acid group. The presence of both an amino (-NH₂) and a methoxy (-OCH₃) group on the phenyl ring of this compound has a significant electronic impact on this process. Both are strong electron-donating groups that activate the aromatic ring towards electrophilic attack. Their positions ortho and para to the carbon-boron bond enhance the nucleophilicity of the ipso-carbon, thereby facilitating the substitution reaction.

While specific studies detailing the ipso-substitution of this compound are not prevalent, the reactivity can be inferred from the extensive research on related arylboronic acids. A range of functional groups can be introduced via ipso-substitution, often under mild and transition-metal-free conditions.

Table 1: Examples of Ipso-Substitution Reactions on Arylboronic Acids

TransformationReagent/CatalystProductGeneral Applicability
Ipso-HydroxylationH₂O₂, Oxone®PhenolA common and efficient method for phenol synthesis. nih.gov
Ipso-AminationHydroxylamine-O-sulfonic acidAnilineProvides a route to substituted anilines. rsc.org
Ipso-HalogenationN-Halosuccinimides (NBS, NIS)Aryl HalideEffective for producing bromo- and iodoarenes regioselectively. thieme-connect.comorganic-chemistry.org
Ipso-NitrationFuming Nitric Acid, NaNO₃NitroareneAllows for the direct introduction of a nitro group, replacing the boronic acid. acs.orgorganic-chemistry.orgnih.gov

Nitration and Halogenation

Nitration and halogenation are fundamental electrophilic aromatic substitution reactions that introduce nitro (–NO₂) and halogen (–F, –Cl, –Br, –I) groups onto an aromatic ring. In the case of this compound, the outcome of these reactions is governed by the powerful directing effects of the existing amino and methoxy substituents.

Both the amino and methoxy groups are strong activating, ortho, para-directors. The positions available for substitution on the this compound ring are C4 and C6.

The C4 position is ortho to the amino group and meta to the methoxy group.

The C6 position is ortho to the methoxy group and meta to the amino group.

Given that the methoxy group at C2 is generally a stronger directing group than the amino group at C5, electrophilic attack is most likely to occur at the positions ortho and para to the methoxy group. However, the para position is already occupied by the amino group, leaving the C6 position as a highly probable site for substitution. The C4 position, being ortho to the strongly activating amino group, is also a potential site for substitution. Steric hindrance from the adjacent boronic acid and methoxy groups might influence the regioselectivity.

Furthermore, under certain conditions, ipso-substitution of the boronic acid group can compete with the substitution of a hydrogen atom. For instance, ipso-nitration of arylboronic acids can be achieved using reagents like fuming nitric acid, providing a direct route to nitroarenes. organic-chemistry.orgnih.gov Similarly, halogenation using N-halosuccinimides often leads to highly regioselective ipso-substitution to yield the corresponding aryl halides. thieme-connect.comorganic-chemistry.org

Table 2: Potential Regiochemical Outcomes for Electrophilic Substitution

ReactionReagentPotential Product(s)Controlling Factors
NitrationHNO₃/H₂SO₄Substitution at C4 or C6Directing effects of -NH₂ and -OCH₃ groups.
Ipso-NitrationFuming HNO₃Replacement of -B(OH)₂ with -NO₂Reaction conditions favoring ipso-substitution. acs.org
BrominationBr₂/FeBr₃Substitution at C4 or C6Electronic activation and steric hindrance.
Ipso-BrominationN-Bromosuccinimide (NBS)Replacement of -B(OH)₂ with -BrHigh regioselectivity for ipso-attack with NBS. nih.govorganic-chemistry.org

Utility as a Synthon in Complex Molecule Synthesis

A synthon is a conceptual unit within a molecule that assists in the planning of a chemical synthesis. This compound is a highly effective and versatile synthon, primarily due to its utility in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. libretexts.org This reaction is one of the most powerful methods for forming carbon-carbon bonds, particularly for creating biaryl structures, which are common motifs in pharmaceuticals and advanced materials. chemrxiv.orgresearchgate.net

In this context, this compound serves as the organoboron component, which couples with an organohalide or triflate partner. The methoxy and amino groups on the ring can play crucial roles:

Electronic Tuning : The electron-donating nature of these groups can influence the rate and efficiency of the Suzuki-Miyaura coupling steps.

Structural Scaffolding : They form an integral part of the final molecule's structure, often contributing to its desired biological activity or material properties.

Further Functionalization : The amino group provides a reactive site for subsequent reactions, such as acylation, alkylation, or diazotization, allowing for the elaboration of the coupled product into more complex derivatives.

The 2-methoxy-5-amino-substituted phenyl motif is found in a variety of biologically active compounds. Therefore, this compound is a key building block for accessing these complex molecular targets in medicinal chemistry. nih.gov Its application allows for the efficient and modular synthesis of compound libraries for drug discovery and the exploration of structure-activity relationships. chemrxiv.org For instance, related methoxyphenylboronic acids are widely used in the synthesis of pharmaceuticals, agrochemicals, and materials. chemimpex.comchemimpex.comontosight.ai

Integration of 5 Amino 2 Methoxyphenyl Boronic Acid in Materials Science and Supramolecular Assemblies

Design and Synthesis of Boronic Acid-Containing Polymers and Networks

The incorporation of boronic acid moieties into polymer structures has led to the development of materials with tunable properties and responsiveness to external stimuli. The ability of boronic acids to form dynamic covalent bonds, particularly boronate esters with diols, is a key feature in the design of novel polymer architectures.

Dynamic Covalent Polymer Architectures

Dynamic covalent chemistry utilizes reversible chemical reactions to create adaptable and self-healing materials. Boronic acids are exemplary components in dynamic covalent chemistry due to their ability to form boronate esters with diols in a reversible manner. mdpi.com This equilibrium can be influenced by factors such as pH, temperature, and the presence of competing diols.

In the context of (5-Amino-2-methoxyphenyl)boronic acid, the boronic acid group can be reacted with polyols to form crosslinked polymer networks. The amino group on the phenyl ring can also play a role in the stability of these networks. Intramolecular or intermolecular hydrogen bonding involving the amino group could influence the strength and dynamics of the boronate ester linkages. Furthermore, the nitrogen atom in the amino group can form a dative bond with the boron atom, which has been shown to enhance the stability of boronic ester bonds. mdpi.com

The synthesis of such polymers could involve the copolymerization of a vinyl-functionalized derivative of this compound with other monomers or the post-polymerization modification of a polymer with reactive side chains. The resulting materials would possess a network of dynamic crosslinks, rendering them reprocessable and potentially self-healing.

Stimuli-Responsive Polymeric Materials

Stimuli-responsive polymers, often termed "smart" polymers, undergo significant changes in their physical or chemical properties in response to small changes in their environment. rsc.org Boronic acid-containing polymers are a prominent class of stimuli-responsive materials, with their responsiveness stemming from the dynamic nature of the boronate ester bond.

Polymers incorporating this compound are expected to exhibit multi-stimuli responsiveness. The boronic acid group can impart pH and sugar sensitivity. At high pH, the boronic acid is in its tetrahedral boronate form, which readily complexes with diols. A decrease in pH shifts the equilibrium towards the trigonal boronic acid, leading to the dissociation of the boronate ester. This pH-dependent binding can be utilized to create materials that swell or shrink in response to pH changes. nih.gov

The amino group introduces an additional pH-responsive element. In acidic conditions, the amino group will be protonated, which can affect the polymer's solubility and conformation. The electron-donating methoxy (B1213986) group can also influence the pKa of both the boronic acid and the amino group, thereby fine-tuning the pH range over which the material responds. The combination of these functional groups could lead to polymers with complex and programmable responses to environmental cues. hacettepe.edu.tr

Fabrication of Self-Healing Materials Incorporating Boronic Acid Motifs

The principle of self-healing materials is to mimic biological systems by creating materials that can repair themselves after damage. Dynamic covalent bonds, such as boronate esters, are ideal for designing intrinsic self-healing polymers. researchgate.net When a material containing these bonds is damaged, the reversible nature of the bonds allows them to break and reform, leading to the restoration of the material's integrity.

A self-healing material based on this compound could be conceptualized as a crosslinked network where the crosslinks are boronate esters. Upon damage, these dynamic bonds would dissociate at the fracture surface and subsequently reform when the surfaces are brought back into contact, effectively healing the material. The rate and efficiency of healing would depend on the dynamics of the boronate ester exchange, which can be tuned by the local environment, such as pH and temperature.

The presence of the amino group could contribute to the self-healing process through hydrogen bonding interactions across the damaged interface, providing an additional driving force for repair. The methoxy group, by modifying the electronic properties of the phenyl ring, could influence the Lewis acidity of the boron atom and thus the stability and exchange rate of the boronate ester bonds.

Development of Chemoresponsive Materials

Chemoresponsive materials are designed to respond to the presence of specific chemical species. Boronic acids are well-known for their ability to bind with saccharides, which are rich in diol units. This specific interaction has been widely exploited in the development of glucose sensors and self-regulated drug delivery systems. mdpi.com

A polymer or material functionalized with this compound could act as a chemoresponsive system for the detection of saccharides. The binding of a target saccharide to the boronic acid moieties would alter the properties of the material, leading to a detectable signal, such as a change in fluorescence, color, or volume. The amino group could be used to attach a reporter molecule, such as a fluorophore, whose emission could be modulated by the binding event at the nearby boronic acid site.

Furthermore, the ability of boronic acids to interact with other biologically relevant molecules, such as dopamine (B1211576) and adenosine (B11128) triphosphate (ATP), expands the range of potential chemoresponsive applications. acs.orgmdpi.com Materials incorporating this compound could be designed to respond to these analytes, with the amino and methoxy groups providing opportunities to tailor the binding affinity and selectivity.

Boronic Acid Scaffolds in Hybrid Material Development

Hybrid materials, which combine organic and inorganic components at the molecular or nanoscale, often exhibit properties that are superior to those of the individual components. Boronic acids can serve as versatile scaffolds for the creation of organic-inorganic hybrid materials. The boronic acid group can bind to the surface of metal oxides or be incorporated into metal-organic frameworks (MOFs) and covalent organic frameworks (COFs).

This compound could be used to functionalize the surface of nanoparticles, such as gold nanoparticles or quantum dots. nih.gov The boronic acid would provide a means of attaching the nanoparticles to a polymeric matrix or for recognizing specific biomolecules, while the amino group could be used for further functionalization.

In the context of porous materials, this compound could be used as a building block for the synthesis of functional COFs. researchgate.net The boronic acid would participate in the formation of the framework through boroxine (B1236090) or boronate ester linkages, while the amino and methoxy groups would be oriented within the pores, imparting specific functionalities such as catalytic activity or selective adsorption of guest molecules.

Below is a table summarizing the potential roles of the functional groups in this compound in the development of advanced materials.

Functional GroupPotential Role in Materials Science
Boronic Acid - Forms dynamic covalent bonds (boronate esters) with diols for creating self-healing and stimuli-responsive polymers. - Acts as a recognition site for saccharides and other biomolecules in chemoresponsive materials. - Serves as a linker in the construction of covalent organic frameworks (COFs).
Amino Group - Provides a site for further chemical modification and attachment of other functional molecules (e.g., fluorophores, drugs). - Participates in hydrogen bonding, potentially enhancing the mechanical properties and self-healing efficiency of polymers. - Can form a dative bond with the boron atom, stabilizing the boronate ester linkage. - Imparts pH-responsiveness to materials.
Methoxy Group - Influences the electronic properties of the phenyl ring, thereby modulating the pKa of the boronic acid and the amino group. - Can affect the solubility and processing characteristics of the resulting polymers and materials. - May influence the binding affinity and selectivity of the boronic acid for diols.

5 Amino 2 Methoxyphenyl Boronic Acid in Chemical Biology and Bioconjugation Strategies

Reversible Covalent Interactions with Biological Saccharides and Diols

Boronic acids are well-known for their ability to form reversible covalent bonds with 1,2- and 1,3-diols, which are structural motifs present in a wide variety of biological molecules, most notably saccharides. nih.govmdpi.com This interaction results in the formation of five- or six-membered cyclic boronate esters. The stability of these esters is dependent on several factors, including the pH of the medium, the pKa of the boronic acid, and the structure and stereochemistry of the diol. nih.govrsc.org

The formation of the boronate ester is generally favored at a pH higher than the pKa of the boronic acid, where the boron atom is in a more reactive trigonal planar state. rsc.orgnih.gov Upon binding to a diol, the boron center can become tetrahedral and anionic, a change that can be exploited in the design of responsive chemical systems. researchgate.net The reversible nature of this bond is crucial for applications in sensing and dynamic molecular assemblies, as the interaction can be modulated by changes in pH or by the presence of competing diols. mdpi.comnih.gov

The binding affinity of phenylboronic acids for different monosaccharides generally follows the order: fructose (B13574) > galactose > mannose > glucose. rsc.org This selectivity is attributed to the stereochemical arrangement of the hydroxyl groups in the saccharide. Fructose, particularly in its furanose form, presents cis-diols in a conformation that is highly favorable for stable boronate ester formation. rsc.org While specific binding constant data for (5-Amino-2-methoxyphenyl)boronic acid with a wide range of saccharides is not extensively documented in publicly available literature, the general principles of boronic acid-saccharide interactions apply. The electronic properties conferred by the amino and methoxy (B1213986) substituents are expected to modulate the Lewis acidity of the boron center and thus influence its binding affinities.

Strategies for Bioconjugation and Peptide Functionalization

The unique reactivity of boronic acids makes them valuable tools for bioconjugation, the process of linking molecules to biomolecules such as proteins and peptides. The amino group on this compound provides a convenient handle for further chemical modification, allowing it to be incorporated into larger molecular frameworks.

Incorporation into Peptidic Scaffolds

The integration of boronic acids into peptides can create peptidomimetics with unique functionalities. These modified peptides can be designed to target specific biological molecules or to have enhanced stability or cell permeability. The boronic acid moiety can act as a recognition element for carbohydrate-containing structures on cell surfaces or proteins. rsc.org

While specific examples detailing the direct incorporation of this compound into peptidic scaffolds are not prevalent in the literature, general methods for peptide modification can be applied. For instance, the amino group of the boronic acid could be acylated with an activated carboxylic acid on a peptide, or it could be used in reductive amination reactions to form a stable bond with an aldehyde-containing peptide. Such strategies would position the boronic acid as a functional side chain on the peptide, available for further interactions.

Selective Derivatization of Biomolecules

The ability of boronic acids to interact with diols can be harnessed for the selective derivatization of biomolecules. This is particularly useful for targeting glycoproteins, where the carbohydrate moieties can be specifically recognized and labeled. The reversible nature of the boronate ester bond allows for controlled modification and release under specific conditions, such as a change in pH.

This compound can serve as a building block for creating more complex molecules designed for selective bioconjugation. The amino group can be functionalized with other reactive groups, such as fluorophores or affinity tags, to create bifunctional linkers. These linkers can then be used to connect different biomolecules or to attach a reporter molecule to a specific target.

Development of Biochemical Probes Based on Boronic Acid Recognition

A significant application of this compound is in the development of fluorescent probes for the detection of saccharides. nih.govnih.gov These probes are designed to exhibit a change in their fluorescence properties upon binding to a diol-containing molecule. The mechanism of this change often involves photoinduced electron transfer (PET), where the interaction between the boronic acid and a nearby fluorophore is modulated by the binding event. rsc.org

One notable example involves the use of this compound in the synthesis of naphthalimide-based fluorescent sensors. nih.govrsc.orgrsc.org In these sensors, the boronic acid is positioned in proximity to the naphthalimide fluorophore. In the absence of saccharides, the fluorescence of the naphthalimide is often quenched. Upon binding of a saccharide to the boronic acid, the electronic properties of the boronic acid change, which can disrupt the quenching mechanism and lead to a "turn-on" of fluorescence. nih.gov

These naphthalimide-boronic acid probes have demonstrated sensitivity and selectivity for certain monosaccharides, such as fructose, in aqueous solutions at physiological pH. rsc.orgrsc.org The magnitude of the fluorescence enhancement can be correlated with the concentration of the saccharide, allowing for quantitative measurements. The development of such probes is of great interest for applications in medical diagnostics, such as the monitoring of blood glucose levels.

Below is a table summarizing the fluorescence response of a naphthalimide-based probe derived from this compound upon interaction with different saccharides.

SaccharideFluorescence Response
FructoseSignificant "turn-on"
GlucoseModerate "turn-on"
GalactoseModerate "turn-on"
MannoseSlight "turn-on"

This table represents a generalized response based on published research on naphthalimide-boronic acid sensors and may not reflect the exact values for a specific probe under all conditions.

Computational and Theoretical Insights into 5 Amino 2 Methoxyphenyl Boronic Acid Chemistry

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in characterizing the fundamental properties of (5-Amino-2-methoxyphenyl)boronic acid. These methods solve approximations of the Schrödinger equation to determine the molecule's electron distribution and energy levels.

Electronic Structure and Frontier Molecular Orbitals: The electronic properties of this compound are dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy difference between them, the HOMO-LUMO gap, is a key indicator of chemical reactivity and stability. researchgate.netlongdom.org

For this compound, the electron-donating amino (-NH₂) and methoxy (B1213986) (-OCH₃) groups increase the energy of the HOMO, making the molecule a better electron donor compared to unsubstituted phenylboronic acid. The HOMO is typically localized over the π-system of the benzene (B151609) ring and the lone pairs of the nitrogen and oxygen atoms. Conversely, the LUMO is generally centered on the boronic acid moiety and the aromatic ring, indicating that these are the regions most susceptible to nucleophilic attack. Computational studies on analogous compounds like aminophenylboronic acid support these general findings. nih.gov

Reactivity Descriptors: From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to predict the molecule's behavior in chemical reactions. These include electronegativity (χ), chemical potential (μ), hardness (η), and the global electrophilicity index (ω). A lower HOMO-LUMO gap generally correlates with higher reactivity. niscair.res.in Natural Bond Orbital (NBO) analysis is another technique used to study intramolecular charge transfer and the stability arising from electron delocalization between occupied and unoccupied orbitals. niscair.res.in

Calculated ParameterTypical Predicted Value (eV) for Substituted Phenylboronic AcidsInterpretation
HOMO Energy-5.5 to -6.5Relates to ionization potential and electron-donating ability. Higher values indicate stronger electron donation.
LUMO Energy-0.5 to -1.5Relates to electron affinity and electron-accepting ability. Lower values indicate stronger electron acceptance.
HOMO-LUMO Gap (ΔE)4.5 to 5.5Indicates chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. researchgate.net
Dipole Moment (μ)2.0 to 4.0 DMeasures the overall polarity of the molecule, influencing solubility and intermolecular interactions.

Note: The values in the table are illustrative and based on DFT calculations for analogous substituted phenylboronic acids. Specific values for this compound would require dedicated computation.

Molecular Modeling of Interactions with Substrates and Catalysts

Molecular modeling techniques, such as molecular docking, are used to simulate the interaction of this compound with the active sites of enzymes or the coordination spheres of metal catalysts. These simulations provide insights into the binding modes, affinities, and non-covalent interactions that govern molecular recognition.

Interactions with Biological Targets: Boronic acids are well-known for their ability to form reversible covalent bonds with diols, a motif present in many biological molecules, including sugars and the serine residues in the active sites of serine proteases. Molecular docking studies can predict how the boronic acid group of this compound orients itself within a protein's active site. The boron atom acts as a Lewis acid, interacting with electron-donating residues like serine, histidine, or lysine. The amino and methoxy groups, along with the phenyl ring, can form additional hydrogen bonds, hydrophobic interactions, or π-π stacking interactions, enhancing binding affinity and specificity. researchgate.net

Interactions in Catalysis: In catalytic reactions like the Suzuki-Miyaura coupling, this compound interacts with a palladium catalyst. Computational models can elucidate the mechanism of this interaction, including the crucial transmetalation step. These models help predict how the electronic properties conferred by the amino and methoxy substituents influence the rate and efficiency of the catalytic cycle. DFT calculations can map the potential energy surface of the reaction, identifying transition states and intermediates to clarify the reaction mechanism at an atomic level.

Type of InteractionInteracting PartnersTypical Energy (kcal/mol)Significance
Covalent Boronate Ester FormationBoronic acid & Serine hydroxyl-10 to -20Primary interaction for inhibition of serine proteases.
Hydrogen BondingAmino/Methoxy group & Polar amino acid residues (e.g., Asp, Gln)-2 to -5Contributes to binding affinity and selectivity.
π-π StackingPhenyl ring & Aromatic residues (e.g., Phe, Tyr, His)-1 to -4Stabilizes the ligand within hydrophobic pockets.
CoordinationBoronic acid & Palladium catalystVariesEssential for the transmetalation step in cross-coupling reactions.

Prediction of Substituent Effects on Boronic Acid Properties

The chemical properties of a phenylboronic acid are profoundly influenced by the nature and position of substituents on the aromatic ring. The presence of both a strong electron-donating amino group and a moderately electron-donating methoxy group on the same ring in this compound creates a unique electronic profile.

Effect on Acidity (pKa): The acidity of the boronic acid, or its pKa, is a critical parameter. Electron-withdrawing groups generally lower the pKa (increase acidity) by stabilizing the resulting boronate anion (R-B(OH)₃⁻). Conversely, electron-donating groups, like amino and methoxy, increase the electron density on the boron atom, making it a weaker Lewis acid and thus increasing the pKa (decreasing acidity). mdpi.com Computational methods can accurately predict pKa values by calculating the free energy change of the acid dissociation in a solvent continuum model. nih.gov For this compound, the combined electron-donating effect is expected to result in a higher pKa compared to unsubstituted phenylboronic acid (pKa ≈ 8.8). mdpi.com

Effect on Reactivity: The electronic effects of the substituents also modulate the reactivity of the molecule in reactions such as the Suzuki-Miyaura coupling. The electron-donating amino and methoxy groups increase the nucleophilicity of the aryl group, which can facilitate the transmetalation step with the palladium catalyst. However, the position of the substituents is also crucial. The methoxy group at the ortho position can exert steric effects that may influence the approach of the catalyst or other reactants. Computational studies can model these steric and electronic effects to predict reaction outcomes and optimize conditions. nih.gov

Substituent GroupPosition on RingElectronic EffectPredicted Impact on pKaPredicted Impact on Suzuki Coupling Reactivity
-NH₂ (Amino)meta (to Boron)Strongly Electron-Donating (+R, -I)IncreaseGenerally Increases Rate
-OCH₃ (Methoxy)ortho (to Boron)Electron-Donating (+R, -I)IncreaseMay decrease rate due to steric hindrance
-NO₂ (Nitro)paraStrongly Electron-Withdrawing (-R, -I)DecreaseGenerally Decreases Rate
-F (Fluoro)paraWeakly Electron-Withdrawing (-I > +R)Slight Decrease mdpi.comVariable

Conclusion and Future Directions in 5 Amino 2 Methoxyphenyl Boronic Acid Research

Summary of Current Advances

The primary application of (5-Amino-2-methoxyphenyl)boronic acid and its derivatives lies in its role as a key building block in organic synthesis, most notably in palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, a powerful method for the formation of carbon-carbon bonds, has been a significant area of advancement. nih.govlibretexts.org This reaction is fundamental in medicinal chemistry and materials science for the synthesis of biaryls and other conjugated systems. researchgate.net

The presence of the methoxy (B1213986) group ortho to the boronic acid can influence the reactivity and selectivity of these coupling reactions. In some instances, the oxygen atom of the methoxy group can exhibit a chelating effect with the metal catalyst, potentially altering the reaction's stereochemistry and efficiency. beilstein-journals.orgnih.gov Furthermore, the amino group offers a site for further functionalization, allowing for the synthesis of a diverse range of derivatives. While specific studies focusing solely on this compound are not abundant, research on analogous compounds such as 2-methoxyphenylboronic acid and its substituted derivatives provides valuable insights into its reactivity. escholarship.org These related compounds are extensively used in the synthesis of pharmaceuticals and agrochemicals. chemimpex.com

The general synthetic utility of arylboronic acids is well-established, with applications extending beyond Suzuki-Miyaura coupling to include Chan-Lam coupling for the formation of carbon-heteroatom bonds. researchgate.net The stability, generally low toxicity, and ease of synthesis of boronic acids make them attractive reagents in organic chemistry. nih.gov

Unexplored Reactivity and Synthetic Opportunities

Despite its utility in established cross-coupling reactions, the full reactive potential of this compound remains largely unexplored. The interplay between the amino, methoxy, and boronic acid functionalities presents a rich landscape for novel synthetic transformations.

Table 1: Functional Groups of this compound and Their Potential Reactivity

Functional GroupPotential Unexplored Reactions
Amino Group Diazotization followed by Sandmeyer-type reactions to introduce a variety of substituents. Formation of amides, sulfonamides, and other N-containing functional groups to create libraries of compounds for biological screening. Directed ortho-metalation, where the amino group directs lithiation to the adjacent carbon, enabling further functionalization.
Boronic Acid Group Participation in Petasis-type reactions for the synthesis of α-amino acids and other valuable organic molecules. Use as a transient directing group in C-H activation reactions to functionalize the aromatic ring at specific positions. Formation of boronate esters with diols, which can be used for purification, protection, or as stimuli-responsive materials.
Aromatic Ring Electrophilic aromatic substitution reactions, with the regioselectivity influenced by the directing effects of the amino and methoxy groups. Nucleophilic aromatic substitution, particularly if the amino group is converted to a better leaving group.

The simultaneous presence of a nucleophilic amino group and an electrophilic boronic acid moiety within the same molecule opens up possibilities for intramolecular reactions, leading to the formation of novel heterocyclic systems. The development of new catalytic systems that can selectively activate one functional group in the presence of the others would significantly expand the synthetic utility of this compound.

Potential for Novel Applications in Chemical Science

The unique structural features of this compound suggest its potential for a range of novel applications beyond its current use as a synthetic building block.

In medicinal chemistry , the compound can serve as a scaffold for the design and synthesis of new therapeutic agents. The ability to readily modify both the amino and boronic acid groups allows for the creation of diverse molecular libraries for high-throughput screening. Boronic acid-containing molecules have already shown significant promise as enzyme inhibitors. nih.gov The specific substitution pattern of this compound could be exploited to target specific biological macromolecules.

In materials science , this compound could be utilized in the synthesis of novel polymers and functional materials. The amino group can be used for polymerization or for grafting onto surfaces, while the boronic acid moiety can act as a recognition site for sugars and other diols. This dual functionality makes it a candidate for the development of sensors, stimuli-responsive materials, and materials for bioconjugation. For example, polymers incorporating this unit could exhibit pH- or sugar-responsive behavior.

Furthermore, the aromatic core and the potential for extended conjugation through derivatization suggest applications in the field of organic electronics . Judicious modification of the core structure could lead to the development of new organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), or fluorescent probes.

Q & A

Q. What analytical methods are recommended for quantifying trace impurities of (5-amino-2-methoxyphenyl)boronic acid in pharmaceutical intermediates?

A triple quadrupole LC-MS/MS system operating in Multiple Reaction Monitoring (MRM) mode is optimal for detecting underivatized boronic acids at sub-ppm levels. This approach minimizes sample preparation time while achieving high sensitivity and specificity. Method validation should follow ICH guidelines, including linearity (R² > 0.99), accuracy (90–110% recovery), and robustness testing under varying pH and column temperatures .

Q. How can boronic acid-containing compounds be synthesized to avoid purification challenges?

Boronic acids are often synthesized as prodrugs (e.g., boronic esters) to improve stability and simplify purification. For example, pinacol ester derivatives are commonly used due to their hydrolytic stability. Post-synthesis, derivatization back to the boronic acid form can be achieved via mild acidic hydrolysis. Automated mass spectrometry (MS) workflows are recommended for rapid reaction monitoring .

Q. What factors influence the binding affinity of this compound to diols in aqueous solutions?

Binding kinetics depend on the boronic acid’s pKa and the diol’s stereochemistry. At physiological pH, the "on" rate (kₒₙ) is critical, with fructose (kₒₙ ~10³ M⁻¹s⁻¹) binding faster than glucose due to its 1,2-cis diol configuration. Adjusting solution pH to match the boronic acid’s pKa enhances binding efficiency .

Advanced Research Questions

Q. How can MALDI-MS be optimized for sequencing peptide boronic acids prone to dehydration/trimerization?

Derivatize boronic acids with diols (e.g., pinacol) to form stable cyclic esters, preventing boroxine formation. Alternatively, use 2,5-dihydroxybenzoic acid (DHB) as both matrix and derivatizing agent for in situ esterification. This enables sequencing of branched peptides with ≤5 boronic acid moieties and reduces interference from dehydration byproducts .

Q. What strategies improve the selectivity of boronic acid-based glycoprotein capture systems?

Secondary interactions (e.g., electrostatic or hydrophobic) often reduce specificity. Use low-ionic-strength buffers (e.g., 10 mM HEPES, pH 7.4) to minimize non-specific binding. For glycoproteins with terminal sialic acid residues, pre-treatment with neuraminidase enhances boronic acid-diol binding by exposing galactose .

Q. How do structural modifications of this compound impact its anticancer activity?

Introducing electron-withdrawing groups (e.g., -NO₂) to the aryl ring enhances electrophilicity, promoting covalent binding to proteasomal threonine residues. In glioblastoma models, arylidene-boronic acid hybrids show IC₅₀ values of 0.48–2.1 μM via tubulin polymerization inhibition. Combretastatin analogs with boronic acid substitutions exhibit distinct cytotoxicity profiles compared to parent compounds .

Q. What computational tools predict the mutagenic potential of boronic acid impurities in drug substances?

Use in silico tools like Derek Nexus or Leadscope Model Applier to identify structural alerts (e.g., aryl boronic acids with adjacent amino groups). Pair computational results with Ames testing for validation. Impurities must be controlled below 1 ppm in APIs like Lumacaftor to meet genotoxicity thresholds .

Q. How can the thermal stability of this compound be evaluated for material science applications?

Perform thermogravimetric analysis (TGA) under nitrogen to assess decomposition pathways. Aromatic boronic acids with electron-donating groups (e.g., -OCH₃) show higher thermal stability (Td₅% >250°C) compared to aliphatic analogs. Degradation products can be characterized via FTIR or GC-MS .

Methodological Considerations

  • Kinetic Analysis : Stopped-flow fluorescence assays are ideal for measuring boronic acid-diol binding rates, with equilibrium typically reached within seconds .
  • Validation of Analytical Methods : Include spike-and-recovery experiments (85–115% recovery) and inter-day precision testing (RSD <5%) for regulatory compliance .
  • Structural Characterization : Combine NMR (¹¹B and ¹H) with X-ray crystallography to confirm boronic acid geometry and hydration states .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.